molecular formula C15H12O4 B7962045 Methyl 2-(4-hydroxybenzoyl)benzoate CAS No. 21147-23-9

Methyl 2-(4-hydroxybenzoyl)benzoate

Cat. No.: B7962045
CAS No.: 21147-23-9
M. Wt: 256.25 g/mol
InChI Key: IKMDAJBBMNDKJY-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxybenzoyl)benzoate: is an organic compound with the molecular formula C15H12O4. It is a derivative of benzoic acid and is characterized by the presence of a hydroxybenzoyl group attached to the benzoate moiety. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(4-hydroxybenzoyl)benzoate can be synthesized through the esterification of benzoic acid derivatives with methanol. The reaction typically involves the use of a catalyst such as dihalohydantoin, which facilitates the esterification process under mild conditions . The reaction conditions are generally safe and efficient, making it suitable for laboratory-scale synthesis.

Industrial Production Methods: In industrial settings, the production of methyl benzoate compounds, including this compound, often involves the esterification of benzoic acid with methanol in the presence of strong acids like concentrated sulfuric acid or p-toluenesulfonic acid . These methods are optimized for large-scale production, ensuring high yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-hydroxybenzoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 2-(4-hydroxybenzoyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(4-hydroxybenzoyl)benzoate involves its ability to absorb ultraviolet (UV) radiation. This property makes it an effective UV filter in sunscreen formulations . The compound absorbs UV radiation and dissipates it as heat, thereby protecting the skin from harmful UV rays. Additionally, its antioxidant properties contribute to its protective effects against oxidative stress.

Comparison with Similar Compounds

    Salicylic Acid: Another hydroxybenzoic acid derivative with similar UV-absorbing properties.

    p-Hydroxybenzoic Acid: Shares the hydroxybenzoyl group but differs in its esterification.

    Benzophenone: Known for its use in sunscreens due to its UV-absorbing capabilities.

Uniqueness: Methyl 2-(4-hydroxybenzoyl)benzoate is unique due to its specific esterification, which enhances its solubility and stability in various formulations. This makes it particularly valuable in cosmetic and pharmaceutical applications where stability and efficacy are crucial.

Properties

IUPAC Name

methyl 2-(4-hydroxybenzoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-15(18)13-5-3-2-4-12(13)14(17)10-6-8-11(16)9-7-10/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMDAJBBMNDKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21147-23-9
Record name methyl 2-(4-hydroxybenzoyl)benzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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